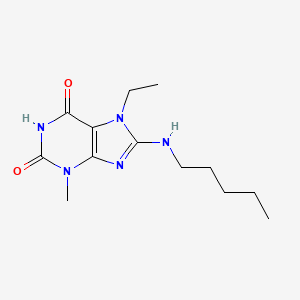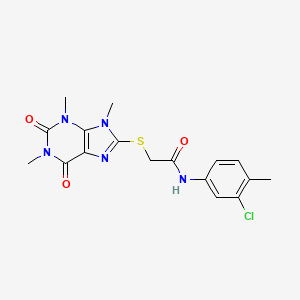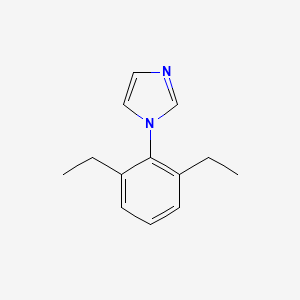
1-(2,6-diethylphenyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(2,6-diethylphenyl)-1H-imidazole” is a theoretical compound based on its name. It would belong to the class of organic compounds known as imidazoles, which are characterized by a five-membered ring structure that includes two nitrogen atoms and three carbon atoms . The “2,6-diethylphenyl” part of the name suggests that there are ethyl groups attached to the second and sixth positions of a phenyl (benzene) ring .
Molecular Structure Analysis
The molecular structure of “1-(2,6-diethylphenyl)-1H-imidazole” would consist of an imidazole ring attached to a phenyl ring with ethyl groups at the 2 and 6 positions . The exact spatial arrangement of these groups would depend on the specific synthesis conditions .
Chemical Reactions Analysis
Imidazoles are known to participate in a variety of chemical reactions, often acting as a nucleophile or a base . The presence of the 2,6-diethylphenyl group could influence the reactivity of the imidazole ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2,6-diethylphenyl)-1H-imidazole” would depend on its exact molecular structure . Imidazoles generally have a relatively high melting point and are soluble in organic solvents .
Scientific Research Applications
Synthesis and Biological Evaluation
- The synthesis of 1H-imidazoles, including derivatives like 1-(2,6-diethylphenyl)-1H-imidazole, has been explored for their potential biological activities. For instance, certain 1H-imidazoles have been synthesized and shown to exhibit hormonal activity in estrogen receptor-positive cells and antiproliferative effects against human breast cancer cell lines. They also demonstrated inhibitory effects on cyclooxygenase enzymes, suggesting potential applications in cancer therapy and inflammation management (Wiglenda et al., 2005).
Characterization and Synthesis Methods
- Research has been conducted on the synthesis and characterization of similar compounds, such as 1-(2,6-Dimethyl-4-bromophenyl)Imidazole. These studies provide valuable insights into the synthesis methods and structural properties of imidazole derivatives, which are crucial for their potential applications in various scientific fields (Zhou Zhong-gao, 2011).
Pharmacological Applications
- Imidazole derivatives, including those structurally related to 1-(2,6-diethylphenyl)-1H-imidazole, have been investigated for their pharmacological properties. For example, certain compounds have been identified as full octopamine agonists, indicating their potential use in pharmacological studies and possibly in the treatment of disorders related to neurotransmitter imbalances (Hirashima et al., 2003).
Antimicrobial and Anticancer Activities
- Imidazole compounds have been explored for their extensive biological activities, including antimicrobial and anticancer properties. Research into the synthesis and biological studies of imidazole derivatives has shed light on their potential as therapeutic agents in combating microbial infections and cancer (Ramanathan, 2017).
Antimicrobial Agent Synthesis
- The synthesis of novel imidazoles as potent antimicrobial agents further underscores the potential of these compounds in medical applications. Various derivatives of imidazole have been synthesized and screened for their antimicrobial activities, highlighting the versatility and significance of these compounds in pharmaceutical research (Narwal et al., 2012).
Corrosion Inhibition
- Imidazole derivatives have been used in the study of corrosion inhibition. For instance, certain imidazole molecules have shown potential in inhibiting corrosion on mild steel in acidic solutions. This application extends the utility of imidazole compounds beyond biological realms, demonstrating their versatility in industrial and chemical processes (Prashanth et al., 2021).
Reactivity and Spectroscopic Characterization
- The reactivity and spectroscopic properties of imidazole derivatives have been the subject of significant research. Understanding these properties is crucial for tailoring imidazole compounds for specific applications, be it in pharmaceuticals, materials science, or chemistry (Hossain et al., 2018).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2,6-diethylphenyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-3-11-6-5-7-12(4-2)13(11)15-9-8-14-10-15/h5-10H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLABUWOSYZYNKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

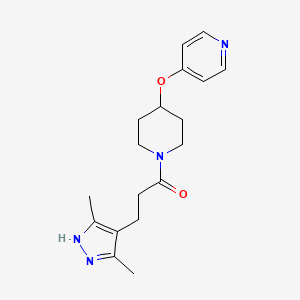
![N-(1-cyano-1,2-dimethylpropyl)-2-{12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-11-yl}acetamide](/img/structure/B2638226.png)
![2-(thiophen-2-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2638227.png)
![6-(4-((4-chlorophenyl)(phenyl)methyl)piperazine-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2638228.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2638231.png)

![6-Amino-4-(4-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2638233.png)
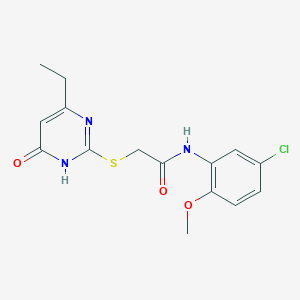
![[2-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] 4-chlorobenzoate](/img/structure/B2638236.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2638241.png)
![N-[3-(3-Acetyl-2-oxoimidazolidin-1-yl)-2-methylphenyl]prop-2-enamide](/img/structure/B2638242.png)
